molecular formula C7H4BrIN2 B1377932 4-Bromo-7-iodo-1H-indazole CAS No. 1449008-23-4

4-Bromo-7-iodo-1H-indazole

Cat. No.: B1377932
CAS No.: 1449008-23-4
M. Wt: 322.93 g/mol
InChI Key: XRIPZGWTZPVRFE-UHFFFAOYSA-N
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Description

4-Bromo-7-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine and iodine substituents at the 4 and 7 positions, respectively. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method is the sequential bromination and iodination of 1H-indazole. The process begins with the bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated product is then subjected to iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-iodo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazoles, which have significant applications in medicinal chemistry .

Scientific Research Applications

4-Bromo-7-iodo-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7-iodo-1H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine and iodine substituents play a crucial role in enhancing its binding affinity and specificity. The pathways involved include inhibition of kinase enzymes and modulation of signal transduction pathways .

Comparison with Similar Compounds

  • 4-Bromo-1H-indazole
  • 7-Iodo-1H-indazole
  • 4-Chloro-7-iodo-1H-indazole

Comparison: 4-Bromo-7-iodo-1H-indazole is unique due to the presence of both bromine and iodine substituents, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency and selectivity in biological assays. The combination of bromine and iodine enhances its reactivity and makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-bromo-7-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIPZGWTZPVRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)C=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311334
Record name 4-Bromo-7-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449008-23-4
Record name 4-Bromo-7-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449008-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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